Dimethoxybenzylaminoethylpyridine is an organic compound characterized by its complex structure, which includes a benzyl group, two methoxy groups, and a pyridine ring. This compound falls under the classification of nitrogenous heterocyclic compounds, specifically within the pyridine family. Pyridines are known for their aromatic properties and the presence of nitrogen in the ring structure, which contributes to their diverse chemical behavior and biological activity.
The compound's data can be traced through various chemical databases and literature. Dimethoxybenzylaminoethylpyridine is not as widely referenced as some other organic compounds, but it can be found in specialized chemical databases such as the NCI Metathesaurus, where it is classified under organic chemicals with a significant focus on its structural and functional properties .
Dimethoxybenzylaminoethylpyridine is classified as:
The synthesis of dimethoxybenzylaminoethylpyridine typically involves several steps that include the formation of the benzylamine intermediate followed by methylation processes. Common methods for synthesizing this compound may include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm the structure and composition of the synthesized compound.
Dimethoxybenzylaminoethylpyridine has a complex molecular structure that can be represented as follows:
The structure features:
The structural representation can be depicted using various modeling software to visualize the spatial arrangement of atoms, which is critical for understanding its reactivity and interaction with biological systems.
Dimethoxybenzylaminoethylpyridine participates in various chemical reactions typical for aromatic compounds and amines:
Reactions are often carried out under controlled conditions to optimize yield and selectivity. Techniques such as chromatography may be used to purify reaction products.
The mechanism of action for dimethoxybenzylaminoethylpyridine is primarily related to its interaction with biological targets, particularly in pharmacological contexts:
Research into its mechanism often involves kinetic studies and binding affinity measurements using techniques like radiolabeled assays or surface plasmon resonance.
Physical property data can be obtained through experimental measurements or estimated using computational chemistry methods.
Dimethoxybenzylaminoethylpyridine has potential applications in various fields:
The compound 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4-ol (CAS: 72920-13-9) serves as the archetype for dimethoxybenzylaminoethylpyridine derivatives. Its molecular formula is C₁₃H₁₅N₃O₄, yielding a molecular weight of 277.28 g/mol [7]. The SMILES notation (COc1cc(Cc2cnc(N)nc2O)cc(OC)c1O
) encodes its structural topology, featuring:
Table 1: Key Structural and Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 72920-13-9 |
Molecular Formula | C₁₃H₁₅N₃O₄ |
Molecular Weight | 277.28 g/mol |
SMILES Notation | COc1cc(Cc2cnc(N)nc2O)cc(OC)c1O |
Key Functional Groups | Pyrimidin-4-ol, dimethoxybenzyl, amino |
This arrangement confers amphiphilic character: the phenolic –OH and pyrimidine N atoms act as hydrogen-bond donors/acceptors, while methoxy groups enhance lipophilicity. The benzyl spacer bridges electron-rich and electron-deficient regions, enabling potential intramolecular charge transfer. Though crystallographic data remains limited in the literature, bond lengths and angles inferred from analogous pyrimidines suggest significant conjugation across the benzyl–pyrimidine interface [7] [8].
The systematic classification of heterocyclic compounds began with the Hantzsch-Widman system, introduced in the 1880s. This framework established standardized naming conventions based on:
However, exceptions arose for established trivial names. For instance:
Pyridine derivatives gained prominence through landmark syntheses:
Table 2: Historical Milestones in Heterocyclic Chemistry
Year | Development | Significance |
---|---|---|
1880s | Hantzsch-Widman Nomenclature | Standardized naming for heterocyclic compounds |
1882 | Hantzsch Dihydropyridine Synthesis | Pioneered routes to bioactive pyridine scaffolds |
1914 | Chichibabin Amination | Introduced C–N bond formation at pyridine C2 |
1960s | DMAP Catalysis | Revolutionized acylation kinetics and efficiency |
These advances laid groundwork for complex hybrids like dimethoxybenzylaminoethylpyridine, where pyridine/pyrimidine rings serve as electron-accepting domains [2] [5].
DMAP-based ionic liquids (ILs) exemplify how pyridine derivatives facilitate green synthesis. Recent innovations include:
Table 3: Catalytic Performance of DMAP-Based Ionic Liquids
Reaction Type | Catalyst Loading (equiv) | Yield (%) | Conditions |
---|---|---|---|
Fischer Indole Synthesis | 0.2 | 89 | Ethanol, reflux |
1H-Tetrazole Formation | 0.2 | 64–91 | Solvent-free, 80°C |
Sodium dihydropyridyl complexes incorporating DMAP motifs demonstrate emerging roles in transfer hydrogenation:
Dimethoxybenzylaminoethylpyridine derivatives enable concerted acid-base catalysis:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0